6-Ethylchroman-4-one
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Overview
Description
6-Ethylchroman-4-one: is an organic compound belonging to the class of chromanones, which are oxygen-containing heterocycles The structure of this compound consists of a benzene ring fused to a dihydropyran ring with an ethyl group attached at the sixth position
Mechanism of Action
Target of Action
6-Ethylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Chroman-4-one and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with chroman-4-one and its derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Chroman-4-one, a closely related compound, has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chroman-4-one derivatives have been used in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin as well as hair-related defects like inflammation and allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the chromanone ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, forming 6-ethylchromanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of 6-ethylchromanol.
Substitution: Formation of various substituted chromanones with different functional groups.
Scientific Research Applications
6-Ethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research on this compound derivatives has shown promise in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Chroman-4-one: Lacks the ethyl group at the sixth position but shares the core structure.
6-Methylchroman-4-one: Has a methyl group instead of an ethyl group at the sixth position.
6-Phenylchroman-4-one: Contains a phenyl group at the sixth position.
Uniqueness: 6-Ethylchroman-4-one is unique due to the presence of the ethyl group at the sixth position, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-ethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPQFHGBYBLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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